molecular formula C14H10N2O B11881478 2-(Pyridin-2-YL)quinolin-4-OL CAS No. 110802-13-6

2-(Pyridin-2-YL)quinolin-4-OL

Cat. No.: B11881478
CAS No.: 110802-13-6
M. Wt: 222.24 g/mol
InChI Key: WBSMQNXHMYQUIO-UHFFFAOYSA-N
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Description

2-(Pyridin-2-YL)quinolin-4-OL is a heterocyclic compound that features a quinoline ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-YL)quinolin-4-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are well-known for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and oxidation steps.

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-YL)quinolin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the hydroxyl group and the nitrogen atoms in the pyridine and quinoline rings .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinolin-2,4-dione derivatives, while reduction can produce various hydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-YL)quinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the down-regulation of proteins like Cdc25A, Cyclin B, and CDK2, and the up-regulation of p27, p21, and p53 proteins . Additionally, it disrupts mitochondrial function, leading to increased levels of reactive oxygen species and activation of apoptotic pathways .

Properties

CAS No.

110802-13-6

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-pyridin-2-yl-1H-quinolin-4-one

InChI

InChI=1S/C14H10N2O/c17-14-9-13(12-7-3-4-8-15-12)16-11-6-2-1-5-10(11)14/h1-9H,(H,16,17)

InChI Key

WBSMQNXHMYQUIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=N3

Origin of Product

United States

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